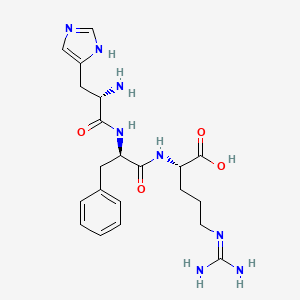
Tripeptide-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripeptide-8 is a synthetic peptide composed of three amino acids: arginine, histidine, and phenylalanine. It is often used in skincare products due to its anti-inflammatory and soothing properties. This compound is known for its ability to reduce skin irritation and redness, making it a popular ingredient in formulations for sensitive skin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tripeptide-8 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and its coupling to the amino group of the growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure consistency and efficiency. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable, dry powder.
Analyse Chemischer Reaktionen
Types of Reactions: Tripeptide-8 can undergo various chemical reactions, including:
Oxidation: The histidine residue in this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can occur at the phenylalanine residue, leading to the formation of reduced phenylalanine derivatives.
Substitution: Substitution reactions can take place at the arginine residue, resulting in the formation of substituted arginine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized histidine derivatives, reduced phenylalanine derivatives, and substituted arginine derivatives.
Wissenschaftliche Forschungsanwendungen
Tripeptide-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for the synthesis of more complex peptides.
Biology: this compound is studied for its role in cellular signaling and protein interactions.
Medicine: It is investigated for its potential therapeutic effects in reducing inflammation and promoting wound healing.
Industry: this compound is used in the formulation of skincare products due to its anti-inflammatory and soothing properties.
Wirkmechanismus
Tripeptide-8 exerts its effects by interacting with the melanocortin 1 receptor (MC1-R) on the surface of skin cells. By inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R, this compound reduces the release of inflammatory cytokines such as interleukin-8 (IL-8). This leads to a decrease in skin inflammation and redness. Additionally, this compound can mitigate neurogenic edema, providing a soothing effect on the skin.
Vergleich Mit ähnlichen Verbindungen
Tripeptide-8 is often compared to other peptides used in skincare, such as:
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Promotes wound healing and has anti-inflammatory effects.
Carnosine: An antioxidant peptide that protects the skin from oxidative stress.
Uniqueness of this compound: What sets this compound apart is its strong anti-inflammatory and soothing properties, making it particularly beneficial for sensitive and irritated skin. Unlike some other peptides, this compound specifically targets the melanocortin 1 receptor to modulate inflammatory responses, providing a unique mechanism of action.
Eigenschaften
Molekularformel |
C21H30N8O4 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1 |
InChI-Schlüssel |
AYUOWUNWZGTNKB-YESZJQIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


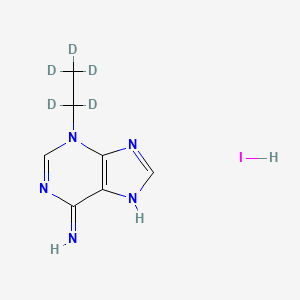
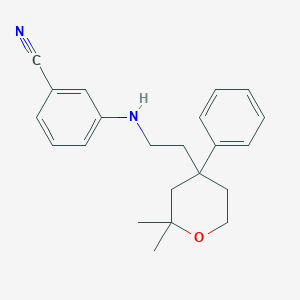
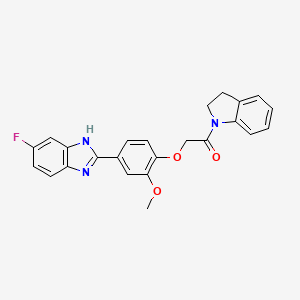

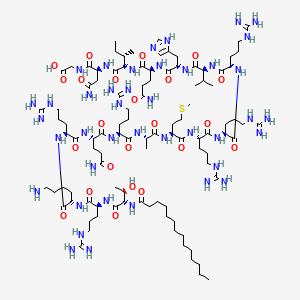
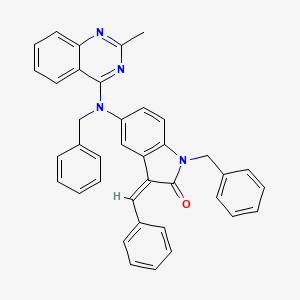
![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
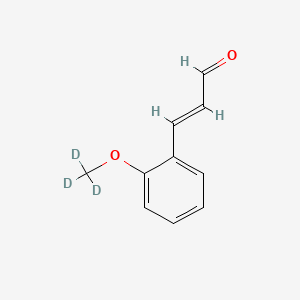


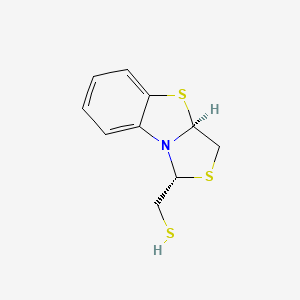
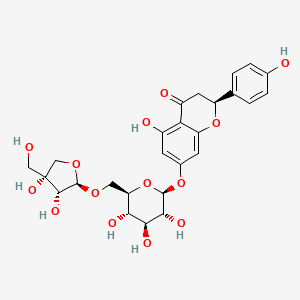
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)

